Docking Score Advantage Over Sitagliptin and N7F
In a head-to-head molecular docking study against the DPP4 enzyme (PDB ID: 4a5s), ZINC000003015356 achieved a docking score of −10.8 kcal·mol⁻¹. This value represents a higher predicted binding affinity than the co-crystal ligand N7F (−10.5 kcal·mol⁻¹) and the FDA-approved drug sitagliptin (−9.2 kcal·mol⁻¹) when evaluated under identical AutoDock Vina protocols [1].
| Evidence Dimension | Predicted binding affinity (docking score) |
|---|---|
| Target Compound Data | -10.8 kcal·mol⁻¹ |
| Comparator Or Baseline | N7F (-10.5 kcal·mol⁻¹); Sitagliptin (-9.2 kcal·mol⁻¹) |
| Quantified Difference | 0.3 kcal·mol⁻¹ more negative than N7F; 1.6 kcal·mol⁻¹ more negative than sitagliptin |
| Conditions | AutoDock Vina; DPP4 crystal structure (PDB ID: 4a5s); grid box 30×30×30 Å; exhaustiveness 100 |
Why This Matters
A more negative docking score correlates with stronger predicted binding affinity, suggesting ZINC000003015356 may achieve target engagement at lower concentrations than comparator DPP4 inhibitors.
- [1] Zare F, Ataollahi E, Mardaneh P, et al. A combination of virtual screening, molecular dynamics simulation, MM/PBSA, ADMET, and DFT calculations to identify a potential DPP4 inhibitor. Sci Rep. 2024;14:7749. doi:10.1038/s41598-024-58485-x View Source
